N-Cbz-S-4-Hydroxyphenylglycine

Description

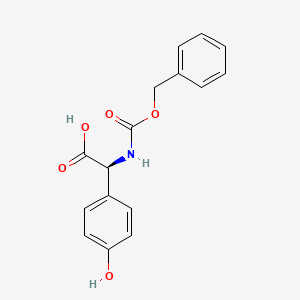

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c18-13-8-6-12(7-9-13)14(15(19)20)17-16(21)22-10-11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,21)(H,19,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDQNVNWDDEJPY-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301161004 | |

| Record name | (αS)-4-Hydroxy-α-[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301161004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26787-76-8 | |

| Record name | (αS)-4-Hydroxy-α-[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26787-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-4-Hydroxy-α-[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301161004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-([(benzyloxy)carbonyl]amino)(4-hydroxyphenyl)etanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of N-Cbz-S-4-Hydroxyphenylglycine

This is a comprehensive technical guide on N-Cbz-S-4-Hydroxyphenylglycine , designed for researchers and drug development professionals.[1]

Physicochemical Profile, Synthetic Utility, and Analytical Characterization

Executive Summary

N-Cbz-S-4-Hydroxyphenylglycine (also known as N-Benzyloxycarbonyl-L-4-hydroxyphenylglycine) is a critical chiral building block in the synthesis of semi-synthetic

This guide details the physicochemical properties, synthetic pathways, and handling protocols for the S-enantiomer (L-configuration), distinguishing it from the industrially common D-isomer used in Amoxicillin production.[1]

Chemical Identity & Structural Analysis[2]

| Parameter | Specification |

| IUPAC Name | (2S)-2-[(Benzyloxycarbonyl)amino]-2-(4-hydroxyphenyl)acetic acid |

| Common Name | N-Cbz-L-4-Hydroxyphenylglycine |

| CAS Number | 26787-76-8 (S-isomer) (Note: 26787-75-7 is the R-isomer) |

| Molecular Formula | |

| Molecular Weight | 301.29 g/mol |

| Chiral Configuration | S (corresponds to L -amino acid nomenclature) |

| SMILES | OC(=O)OCc1ccccc1)c2ccc(O)cc2 |

Structural Commentary

The molecule features three distinct functional domains:[2][3]

-

Carbamate (Cbz) Group: Provides acid-stable, hydrogenolysis-labile amine protection.

-

Phenolic Hydroxyl: A weak acid (

) that increases polarity and hydrogen-bonding potential compared to standard phenylglycine. - -Chiral Center: The (S)-configuration is maintained from the starting material, though it is susceptible to racemization under strongly basic conditions due to the benzylic proton's acidity.

Physicochemical Profile

Physical Constants

-

Melting Point: Typically >150°C (decomposition) .[5]

-

Note: Unlike simple Cbz-amino acids (e.g., Cbz-Gly, MP 120°C), the phenolic hydroxyl group significantly increases lattice energy via intermolecular hydrogen bonding.[1]

-

-

Solubility Profile:

Ionization & Stability[1]

-

Acidity (

): -

Stability:

-

Hydrolytic: Stable in neutral and mild acidic aqueous solutions. Hydrolyzes in strong acid (

, reflux) or strong base ( -

Thermal: Stable at room temperature; decarboxylation may occur at temperatures approaching the melting point.

-

Synthetic Utility & Reactivity[3]

Synthesis via Schotten-Baumann Reaction

The standard preparation involves the N-acylation of (S)-4-hydroxyphenylglycine with benzyl chloroformate (Cbz-Cl) in a biphasic or aqueous basic system.[1] This method preserves optical purity.

Figure 1: Schotten-Baumann synthesis workflow for N-Cbz protection.[1]

Deprotection Mechanisms

The Cbz group is strategically chosen for its orthogonality to acid-labile groups (like t-Butyl esters).[1]

-

Catalytic Hydrogenolysis:

in MeOH. Yields the free amino acid and toluene/CO2.-

Advantage:[2] Neutral conditions, preserves the phenolic ring.

-

-

Acidolysis:

.-

Risk: Harsh conditions may cause racemization or phenol alkylation.

-

Racemization Risk (The "Dane Salt" Context)

While this guide focuses on the N-Cbz derivative, researchers must be aware that Dane salts (potassium/sodium salts of N-enamine protected phenylglycine) are often preferred in industrial

Analytical Characterization Protocols

To validate the identity and purity of N-Cbz-S-4-Hydroxyphenylglycine, the following protocols are recommended.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.

-

Gradient: 10% B to 60% B over 20 min.

-

-

Detection: UV at 220 nm (Amide/Cbz) and 275 nm (Phenol).[1]

-

Chiral Purity Check: Use a chiral column (e.g., Chiralpak AD-H) with Hexane/IPA mobile phase to detect trace R-isomer.[1]

Proton NMR ( -NMR) in DMSO-

| Chemical Shift ( | Multiplicity | Assignment |

| 12.50 | Broad Singlet | -COOH |

| 9.45 | Singlet | Phenolic -OH |

| 7.95 | Doublet | -NH -Cbz |

| 7.30 - 7.35 | Multiplet | Cbz Aromatic Ring (5H) |

| 7.15 | Doublet | HPG Aromatic (2H, ortho) |

| 6.70 | Doublet | HPG Aromatic (2H, meta) |

| 5.05 | Singlet | -O-CH |

| 5.10 | Doublet |

Handling, Stability & Safety

Storage Conditions

-

Temperature: Store at +2°C to +8°C (Refrigerated).

-

Environment: Keep under inert atmosphere (

or -

Container: Tightly sealed amber glass vials (light sensitive).

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

-

Chemical Identity: N-Cbz-S-4-Hydroxyphenylglycine. CAS No. 26787-76-8. PubChem Database.[6][7] National Center for Biotechnology Information. Link

-

Synthetic Methodology: Synthesis of N-protected amino acids via Schotten-Baumann reaction. Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Wiley.

- Industrial Context (Amoxicillin/Cefadroxil):Beta-Lactam Antibiotics: Chemistry and Biology. Vol 1. Academic Press. (Contextual reference for HPG side chains).

- Chiral Resolution:Enzymatic production of (S)- and (R)-4-hydroxyphenylglycine. J. Biotechnol.

Sources

- 1. CAS 26787-78-0: Amoxicillin | CymitQuimica [cymitquimica.com]

- 2. CAS 1138-80-3: N-Carbobenzyloxyglycine | CymitQuimica [cymitquimica.com]

- 3. CAS 26787-78-0: Amoxicillin | CymitQuimica [cymitquimica.com]

- 4. 455140050 [thermofisher.com]

- 5. 4-Hydroxy-L-phenylglycine | 32462-30-9 [chemicalbook.com]

- 6. N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and characterization of N-Cbz-S-4-Hydroxyphenylglycine

An In-Depth Technical Guide to the Synthesis and Characterization of N-Cbz-(S)-4-Hydroxyphenylglycine

Introduction

N-Carbobenzyloxy-(S)-4-Hydroxyphenylglycine, hereafter referred to as N-Cbz-Hpg, is a protected derivative of the non-proteinogenic amino acid (S)-4-Hydroxyphenylglycine (Hpg). Hpg is a critical structural component in various bioactive natural products, most notably the vancomycin class of glycopeptide antibiotics, where it contributes to the rigid architecture of the peptide backbone.[1][2][3] In the realm of synthetic chemistry, particularly in peptide synthesis, the selective protection of reactive functional groups is paramount to prevent unwanted side reactions and ensure the controlled formation of peptide bonds.[4]

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine-protecting group due to its ease of introduction, stability under various reaction conditions, and facile removal via catalytic hydrogenolysis.[5][6] This guide provides a comprehensive overview of the synthesis of N-Cbz-Hpg, detailing the underlying chemical principles, a robust experimental protocol, and a thorough characterization workflow for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of N-Cbz-(S)-4-Hydroxyphenylglycine

Principle and Rationale

The synthesis involves the protection of the primary amino group of (S)-4-Hydroxyphenylglycine as a carbamate. This is achieved through a nucleophilic acyl substitution reaction with benzyl chloroformate (Cbz-Cl).[4] The reaction is typically performed under basic conditions, known as the Schotten-Baumann reaction, for two primary reasons:

-

Deprotonation of the Amine: The base deprotonates the ammonium group of the amino acid, generating the free, nucleophilic amine required to attack the electrophilic carbonyl carbon of benzyl chloroformate.[7]

-

Neutralization of HCl: The reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes the acid, preventing it from protonating the unreacted amine, which would render it non-nucleophilic and halt the reaction.[4]

Controlling the pH is crucial; a pH between 8 and 10 is optimal. Excessively high pH can risk racemization of the chiral center, while a pH that is too low will result in poor reaction yield.[6] The Cbz group effectively "masks" the nucleophilicity of the amine, allowing the carboxylic acid moiety to be selectively activated for subsequent coupling reactions in peptide synthesis.[5]

Detailed Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Activation of the Nucleophile: The amino group of (S)-4-Hydroxyphenylglycine is deprotonated by a base (e.g., carbonate) to enhance its nucleophilicity.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.

-

Deprotonation: A final deprotonation step by the base yields the stable N-Cbz-protected amino acid and neutralizes the generated HCl.

Experimental Synthesis Protocol

This protocol describes a reliable method for the synthesis of N-Cbz-(S)-4-Hydroxyphenylglycine.

Materials and Reagents:

-

(S)-4-Hydroxyphenylglycine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

-

Diethyl Ether

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a 250 mL flask equipped with a magnetic stir bar, dissolve (S)-4-Hydroxyphenylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0-5 °C using an ice bath.[4]

-

Addition of Cbz-Cl: While maintaining the temperature below 5 °C and stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent decomposition of the reagent.[4]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up - Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove any unreacted benzyl chloroformate and byproducts like benzyl alcohol.[4]

-

Acidification and Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 by slowly adding 1 M HCl. The product, N-Cbz-(S)-4-Hydroxyphenylglycine, will precipitate as a white solid.

-

Extraction: Extract the precipitated product from the aqueous layer three times using ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane.

Synthesis Workflow Diagram```dot

Caption: Workflow for the analytical characterization of N-Cbz-Hpg.

Conclusion

The synthesis of N-Cbz-(S)-4-Hydroxyphenylglycine via the Schotten-Baumann reaction is a fundamental and reliable procedure for preparing this valuable building block for peptide synthesis. The causality behind the experimental choices, from the basic conditions required for the reaction to the multi-step workup, is rooted in the principles of nucleophilic acyl substitution and acid-base chemistry. A comprehensive analytical approach, combining NMR, mass spectrometry, and HPLC, provides a self-validating system that ensures the structural integrity and purity of the final product. This guide offers a robust framework for researchers to successfully synthesize and characterize N-Cbz-Hpg, enabling its application in advanced drug discovery and development projects.

References

-

PubChem. (n.d.). N-(4-Hydroxyphenyl)glycine. National Center for Biotechnology Information. Retrieved from [Link]

-

Hubbard, B. K., & Walsh, C. T. (2003). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Jin, C., Decker, A. M., & Langston, T. L. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Bioorganic & medicinal chemistry, 25(2), 805–812. Retrieved from [Link]

-

Tongsheng Amino Acid. (n.d.). N-Cbz-R-4-Hydroxyphenylglycine CAS:26787-75-7 manufacturer. Retrieved from [Link]

-

Jin, C., Decker, A. M., & Langston, T. L. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry, 25(2), 805-812. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyphenylglycine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pearson. (2024). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Retrieved from [Link]

-

The Merck Index Online. (n.d.). N-(4-Hydroxyphenyl)glycine. Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of CBZ. Retrieved from [Link]

-

Shcherbakova, A. A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Molecules, 28(21), 7401. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]

Structural and Biological Significance in Glycopeptide Antibiotics

[label="Modified Phg (e.g. 4-F-

Fig 1. Four-step enzymatic biosynthesis of L-HPG from L-Tyrosine.Conformational Rigidity and Target Binding

The clinical efficacy of vancomycin relies entirely on its ability to bind the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of bacterial peptidoglycan precursors. This binding is facilitated by a rigid, cup-shaped aglycone pocket formed by a heptapeptide backbone. 4-HPG residues (specifically at positions 4 and 5 in vancomycin-type GPAs) are essential for this rigidity [3].

Following the linear assembly of the heptapeptide by Non-Ribosomal Peptide Synthetases (NRPS), cytochrome P450 (Oxy) enzymes catalyze oxidative cross-linking between the aromatic rings of the 4-HPG and other phenylglycine derivatives. This cross-linking locks the peptide into its active conformation. If the phenolic moiety of 4-HPG is absent or heavily modified, the Oxy enzymes fail to catalyze the cross-link, resulting in an inactive, linear peptide [4].

The Epicenter of Glycosylation

In addition to structural support, the 4-HPG residue at position 4 (AA-4) serves as the primary site for glycosylation. Glycosyltransferases (e.g., GtfE) attach a D-glucose moiety to the phenolic oxygen of 4-HPG, which is subsequently decorated with an L-vancosamine sugar [5]. This disaccharide appendage is not merely decorative; it enhances the drug's solubility, facilitates dimerization of the antibiotic in the bacterial membrane, and optimizes the orientation of the aglycone pocket for D-Ala-D-Ala capture.

Overcoming AMR: Mutasynthesis and 4-HPG Modification

With the rise of VRE—where the bacterial target mutates from D-Ala-D-Ala to D-Ala-D-Lac—vancomycin loses a critical hydrogen bond, resulting in a 1000-fold drop in binding affinity [6]. To combat this, researchers are engineering the 4-HPG moiety to alter the binding pocket's electronics and sterics.

Mutasynthesis is the premier technique for this. By knocking out the native 4-HPG biosynthetic genes (e.g.,

Fig 2. Mutasynthesis workflow for generating modified glycopeptide antibiotics.

Experimental Methodologies

Protocol 1: In Vivo Mutasynthesis of Fluorinated 4-HPG Derivatives

This self-validating protocol ensures the successful incorporation of non-native 4-HPG analogs into the GPA backbone while maintaining the necessary cross-linking cascade.

Step 1: Strain Preparation and Pre-culture

-

Utilize an Amycolatopsis mutant strain deficient in 4-HPG biosynthesis (e.g.,

hmaS). -

Inoculate the strain into 50 mL of Tryptic Soy Broth (TSB) and incubate at 30°C, 200 rpm for 48 hours to achieve a high-density pre-culture.

Step 2: Analog Feeding and Fermentation

-

Transfer 5 mL of the pre-culture into 50 mL of production medium (e.g., R5 medium optimized for secondary metabolite production).

-

Pulse-feed the synthetic analog (e.g., 3-fluoro-4-hydroxyphenylglycine) to a final concentration of 1 mM at 24, 48, and 72 hours post-inoculation. Causality Note: Staggered feeding prevents analog toxicity while ensuring constant substrate availability for the NRPS A-domains.

Step 3: Extraction and LC-MS/MS Validation

-

After 120 hours, centrifuge the culture at 10,000 x g for 15 minutes.

-

Adjust the supernatant to pH 8.0 and apply to a Diaion HP-20 resin column. Wash with H

O and elute with 50% aqueous methanol. -

Analyze the eluate via HR-LC-MS/MS. Look for the characteristic mass shift corresponding to the fluorine substitution (

M = +17.99 Da relative to the native GPA). The presence of the fully cross-linked mass confirms that the Oxy enzymes successfully recognized the fluorinated 4-HPG moiety [4].

Protocol 2: Industrial Biocatalytic Production of D-HPG

D-HPG is a vital precursor for semi-synthetic

-

Substrate Preparation: Prepare a 40 g/L solution of racemate DL-HPG in a 3 L bioreactor containing 100 mM Tris-HCl buffer (pH 8.0).

-

Enzyme Addition: Introduce engineered PtDAPDH (an asymmetric aminase) alongside a cofactor regeneration system (e.g., glucose dehydrogenase and NADP

). -

Biotransformation: Maintain the reactor at 35°C with mild agitation (150 rpm) for 10 hours. Causality Note: Continuous cofactor regeneration drives the thermodynamic equilibrium toward the D-enantiomer, preventing product inhibition.

-

Crystallization: Adjust the pH to the isoelectric point of D-HPG (pH 5.2) to precipitate the product. Yields typically exceed 49.5% conversion (from the racemate) with >99% enantiomeric excess (ee).

Quantitative Data: Yields and Substrate Tolerance

The tolerance of the NRPS machinery to 4-HPG modifications dictates the success of mutasynthesis. Table 1 summarizes the incorporation efficiency of various 4-HPG analogs and their impact on antibiotic activity.

| 4-HPG Analog Fed to | NRPS Incorporation Yield (%) | Cross-linking Success | MIC vs. S. aureus ( |

| Native 4-HPG (Control) | 100% | Yes | 1.0 |

| 3-Fluoro-4-hydroxyphenylglycine | 45% | Yes | 2.0 |

| 3,5-Difluoro-4-hydroxyphenylglycine | 12% | Yes | 4.0 |

| Phenylglycine (No Phenolic -OH) | <1% | No | N/A (Inactive) |

| 4-Methoxyphenylglycine | 5% | No | N/A (Inactive) |

Data synthesis based on structural and bioactivity assays of GPA derivatives [4]. Note the absolute requirement of the phenolic -OH group for Oxy enzyme cross-linking.

Conclusion

The 4-hydroxyphenylglycine moiety is far more than a simple structural building block; it is the biochemical linchpin that dictates the 3D conformation, target affinity, and glycosylation profile of glycopeptide antibiotics. As AMR continues to erode the efficacy of traditional antibiotics, leveraging the biosynthetic pathways of 4-HPG through mutasynthesis and A-domain engineering provides a highly rational, validated approach to developing the next generation of life-saving therapeutics.

References

-

Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology (PubMed / NIH). Available at:[Link]

-

Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine. Journal of the American Chemical Society. Available at:[Link]

-

Structural Innovations in Vancomycin: Overcoming Resistance and Expanding the Antibacterial Spectrum. MDPI. Available at:[Link]

-

Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues. RSC Chemical Biology. Available at:[Link]

-

Genetics Behind the Glycosylation Patterns in the Biosynthesis of Dalbaheptides. Frontiers in Microbiology. Available at:[Link]

-

Biological, chemical, and biochemical strategies for modifying glycopeptide antibiotics. Journal of Biological Chemistry (NIH). Available at:[Link]

-

Efficient Synthesis of D-p-Hydroxyphenylglycine via an Enzymatic Cascade. ResearchGate (Applied and Environmental Microbiology). Available at:[Link]

The Role of the N-Cbz Protecting Group in Advanced Amino Acid Chemistry: A Technical Whitepaper

Executive Summary

In the highly controlled domain of peptide synthesis and active pharmaceutical ingredient (API) development, the temporary masking of reactive functional groups is paramount. Introduced by Max Bergmann and Leonidas Zervas in 1932[1], the carboxybenzyl group—abbreviated as Cbz or Z —fundamentally unlocked the synthesis of previously inaccessible oligopeptides[2]. By converting highly nucleophilic amines into stable carbamates, the Cbz group provides a robust, orthogonal protection strategy that remains a cornerstone of modern solution-phase and solid-phase peptide synthesis (SPPS)[3].

This technical guide provides an in-depth mechanistic analysis, self-validating experimental protocols, and quantitative data regarding the introduction and cleavage of the N-Cbz protecting group.

Chemical Foundation and Orthogonality

The primary function of the Cbz group is to suppress the nucleophilicity of the

The enduring utility of Cbz lies in its orthogonality . In complex multi-step syntheses, protecting groups must be selectively removable without disturbing others.

-

Base Stability: Unlike the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved by mild bases like piperidine, the Cbz group is highly stable under basic conditions[1].

-

Mild Acid Stability: Unlike the tert-butoxycarbonyl (Boc) group, which is cleaved by trifluoroacetic acid (TFA), the Cbz group easily withstands mild to moderate acidic environments[1][3].

Cbz is typically only compromised by harsh acids (e.g., HBr in acetic acid) or, most commonly, through transition-metal-catalyzed hydrogenolysis[1].

Mechanistic Causality: N-Cbz Protection

The introduction of the Cbz group is predominantly achieved via the Schotten-Baumann reaction , utilizing benzyl chloroformate (Cbz-Cl) in a biphasic or aqueous-organic solvent system[5].

The Causality of pH Control

A critical parameter in this reaction is maintaining the pH strictly between 8.0 and 10.0[6].

-

If pH < 8.0: The amine substrate remains protonated as an unreactive ammonium ion, and the highly reactive Cbz-Cl slowly hydrolyzes, drastically reducing the yield[6].

-

If pH > 10.0: The strongly alkaline environment induces the abstraction of the

-proton of the chiral amino acid, leading to unwanted racemization (loss of stereochemical integrity)[6].

The addition of a mild base (such as

Logical workflow of N-Cbz protection via Schotten-Baumann reaction conditions.

Protocol 1: Self-Validating N-Cbz Protection

This protocol utilizes a self-validating workup to ensure high purity without chromatography.

-

Dissolution: Dissolve 10.0 mmol of the target amino acid in 20 mL of 1M

(aq) and cool to 0 °C in an ice bath[7]. Validation: Complete dissolution confirms the formation of the soluble sodium carboxylate salt. -

Reagent Addition: Vigorously stir the solution and simultaneously add 12.0 mmol of Benzyl chloroformate (Cbz-Cl) and 10 mL of 1M

dropwise over 30 minutes[7]. -

Thermal Control: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

-

Impurity Extraction: Wash the aqueous layer with diethyl ether (

mL). Causality: This removes unreacted Cbz-Cl and benzyl alcohol byproducts, leaving the water-soluble Cbz-amino acid sodium salt in the aqueous phase[5]. -

Product Precipitation: Carefully acidify the aqueous layer to pH ~1.5 using 6M

[5]. Validation: A dense white precipitate will form immediately. The Cbz group renders the amino acid highly lipophilic, causing it to crash out of the acidic aqueous solution[6]. -

Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum.

Mechanistic Causality: Cbz Deprotection via Hydrogenolysis

The most elegant and widely utilized method for Cbz removal is catalytic hydrogenolysis [2][4]. This method is highly favored in drug development because it avoids harsh acidic cleavage cocktails, leaving sensitive functional groups (like tert-butyl esters or Boc groups) completely intact[3].

The Thermodynamic Driving Force

The reaction occurs on the surface of a Palladium-on-Carbon (Pd/C) catalyst. The palladium surface adsorbs both the hydrogen gas and the benzylic aromatic ring. The mechanism proceeds via the hydrogenolysis of the benzyl-oxygen bond, yielding toluene and a carbamic acid intermediate [4].

Carbamic acids are thermodynamically unstable. They undergo rapid, spontaneous decarboxylation at room temperature to yield the free amine and carbon dioxide (

Mechanistic pathway of Cbz deprotection via catalytic hydrogenolysis and decarboxylation.

Protocol 2: Self-Validating Catalytic Hydrogenolysis

This protocol emphasizes safety and catalyst recovery.

-

Preparation: In a round-bottom flask, dissolve 5.0 mmol of the Cbz-protected peptide in 20 mL of Methanol (MeOH)[4].

-

Catalyst Addition: Crucial Safety Step: Flush the flask with inert Argon gas. Carefully add 10% Pd/C (typically 10-20% by weight of the substrate)[4]. Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen; the Argon blanket prevents ignition[8].

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen (

) gas via a balloon. Repeat this vacuum/ -

Monitoring: Monitor via TLC or LC-MS. Validation: The reaction is complete when the starting material spot disappears (usually 1-4 hours). The evolution of micro-bubbles (

) will cease. -

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst[1][4]. Causality: Celite prevents the fine palladium particulates from passing through standard filter paper, ensuring the final API is free of heavy metal contamination.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the free amine. The toluene byproduct is volatile and is removed during this step[2][4].

Quantitative Data: Cleavage Strategy Comparison

While hydrogenolysis is the gold standard, specific molecular architectures (e.g., those containing reducible alkenes or sulfur-containing residues that poison palladium catalysts) require alternative deprotection strategies. The table below summarizes the quantitative and qualitative parameters of primary Cbz cleavage methods[1][4].

| Deprotection Method | Reagents / Catalyst | Temp (°C) | Typical Time | Byproducts | Functional Group Tolerance |

| Standard Hydrogenolysis | 20 - 25 °C | 1 - 4 hours | Toluene, | Excellent (Leaves Boc, Fmoc, tBu intact). Reduces alkenes/alkynes. | |

| Transfer Hydrogenation | Formic Acid or Cyclohexene, Pd/C | 25 - 60 °C | 2 - 6 hours | Toluene, | Good. Safer alternative to |

| Strong Acidolysis | 33% HBr in Acetic Acid | 20 - 25 °C | 30 - 90 mins | Benzyl bromide, | Poor. Will simultaneously cleave Boc, tBu esters, and trityl groups. |

| Lewis Acid Mediated | 20 - 25 °C | 2 - 5 hours | Benzyl chloride, | Moderate. Useful for sulfur-containing peptides that poison Pd catalysts. |

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism total-synthesis.com[Link]

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon nih.gov (PMC)[Link]

-

Palladium on Carbon (Pd/C) Catalyst Properties and Safety commonorganicchemistry.com[Link]

-

Protecting Groups for Amines: Carbamates masterorganicchemistry.com[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to N-Cbz-(S)-4-Hydroxyphenylglycine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Building Blocks in Modern Drug Discovery

In the intricate world of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule can be the determining factor between a life-saving therapeutic and an inefficacious or even harmful compound. This fundamental principle of stereochemistry underscores the critical importance of chiral building blocks in drug development. These enantiomerically pure molecules serve as foundational scaffolds for the synthesis of complex, biologically active compounds, enabling chemists to construct stereochemically defined pharmaceuticals with enhanced efficacy and reduced side effects. Among the pantheon of these crucial synthons, N-Cbz-(S)-4-Hydroxyphenylglycine stands out as a particularly valuable and versatile chiral building block. Its unique structural features, comprising a protected α-amino acid with a phenolic side chain, make it an indispensable component in the synthesis of a range of significant therapeutic agents, most notably glycopeptide antibiotics such as vancomycin. This guide provides a comprehensive technical overview of N-Cbz-(S)-4-Hydroxyphenylglycine, from its synthesis and characterization to its applications in the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-Cbz-(S)-4-Hydroxyphenylglycine is paramount for its effective use in synthesis. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₅ | [1] |

| Molecular Weight | 301.29 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 244 °C (decomposes) (for N-(4-hydroxyphenyl)glycine) | [3] |

| Specific Optical Rotation [α] | -155° to -161° (c=1, 1N HCl) for D-(-)-4-Hydroxyphenylglycine | [2] |

Note: Specific data for the N-Cbz protected (S)-enantiomer can vary based on solvent and concentration. The value for the unprotected D-enantiomer is provided as a reference.

Spectroscopic Data

The structural integrity and purity of N-Cbz-(S)-4-Hydroxyphenylglycine are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the hydroxyphenyl and benzyl groups, the methine proton at the chiral center, the methylene protons of the Cbz group, and the exchangeable protons of the carboxylic acid and phenol.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, the chiral methine carbon, and the methylene carbon of the Cbz protecting group.[4][5][6]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the O-H stretch of the phenol and carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and the aromatic C=C stretching vibrations.

Synthesis of N-Cbz-(S)-4-Hydroxyphenylglycine: A Strategic Approach

The synthesis of N-Cbz-(S)-4-Hydroxyphenylglycine involves two key stages: the enantioselective synthesis of (S)-4-hydroxyphenylglycine and the subsequent protection of the amino group with the benzyloxycarbonyl (Cbz) group.

Enantioselective Synthesis of (S)-4-Hydroxyphenylglycine

The biosynthesis of (S)-4-hydroxyphenylglycine is a well-understood four-enzyme pathway in bacteria, starting from the shikimic acid pathway intermediate, prephenate.[7] This natural pathway highlights the importance of this amino acid in microbial metabolism, particularly in the production of glycopeptide antibiotics.[8][9]

For laboratory and industrial-scale synthesis, several chemical methods are employed. One common approach is the resolution of racemic 4-hydroxyphenylglycine. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[10]

N-Cbz Protection of the Amino Group

The protection of the amino group of (S)-4-hydroxyphenylglycine with the benzyloxycarbonyl (Cbz) group is a crucial step to prevent its unwanted reactivity in subsequent synthetic transformations. The Cbz group is favored for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[11]

Diagram 1: N-Cbz Protection of (S)-4-Hydroxyphenylglycine.

Experimental Protocol: N-Benzyloxycarbonylation of (S)-4-Hydroxyphenylglycine

This protocol is a generalized procedure based on standard Schotten-Baumann conditions for the N-protection of amino acids.[9]

-

Dissolution: Dissolve (S)-4-hydroxyphenylglycine (1.0 equivalent) in a suitable aqueous basic solution, such as 1M sodium bicarbonate, at 0 °C.

-

Addition of Protecting Agent: To the stirred solution, slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) either neat or dissolved in a suitable organic solvent (e.g., dioxane or THF). Maintain the temperature at 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. This will precipitate the N-Cbz protected amino acid.

-

Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure N-Cbz-(S)-4-Hydroxyphenylglycine.[12][13]

Analytical Methods for Quality Control

Ensuring the enantiomeric and chemical purity of N-Cbz-(S)-4-Hydroxyphenylglycine is critical for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

Chiral HPLC for Enantiomeric Purity

The enantiomeric purity of N-Cbz-4-hydroxyphenylglycine can be determined using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective in separating the (S) and (R) enantiomers.[8][14][15]

Illustrative Chiral HPLC Method Development Workflow

Diagram 2: Workflow for Chiral HPLC Method Development.

Applications in the Synthesis of Bioactive Molecules

N-Cbz-(S)-4-Hydroxyphenylglycine is a key building block in the synthesis of several important classes of therapeutic agents.

Glycopeptide Antibiotics: The Vancomycin Family

(S)-4-Hydroxyphenylglycine is a non-proteinogenic amino acid that is a constituent of the heptapeptide backbone of vancomycin and related glycopeptide antibiotics.[8][16] In the total synthesis and semi-synthesis of vancomycin analogues, N-Cbz-(S)-4-Hydroxyphenylglycine is a crucial precursor.[11][17][18][19][20] The Cbz group serves to protect the amino functionality during the intricate peptide coupling and macrocyclization steps. Its subsequent removal under mild hydrogenolysis conditions is compatible with the sensitive functionalities present in these complex molecules.

Protein Kinase C Inhibitors: The Balanol Family

Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent inhibitor of protein kinase C (PKC).[21][22] The structure of balanol contains a 4-hydroxybenzamide moiety derived from 4-hydroxyphenylglycine. Synthetic strategies towards balanol and its analogues utilize N-protected derivatives of 4-hydroxyphenylglycine, including the N-Cbz protected form, to construct this key structural element.

Diagram 3: Key Applications of N-Cbz-(S)-4-Hydroxyphenylglycine.

Conclusion: An Indispensable Tool for Asymmetric Synthesis

N-Cbz-(S)-4-Hydroxyphenylglycine has firmly established itself as a cornerstone chiral building block in the synthesis of complex, biologically active molecules. Its utility stems from the unique combination of a stereodefined α-amino acid, a versatile phenolic side chain, and a robust and readily cleavable protecting group. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of reliable and well-characterized chiral building blocks like N-Cbz-(S)-4-Hydroxyphenylglycine will only increase. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering valuable insights for researchers and scientists working at the forefront of drug discovery and development. A thorough understanding of the principles and methodologies outlined herein will empower chemists to effectively harness the potential of this remarkable chiral synthon in the creation of the next generation of therapeutic agents.

References

-

Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine. (2025). ResearchGate. Retrieved from [Link]

-

Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2024). SCIRP. Retrieved from [Link]

- Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality. (1985). Google Patents.

-

DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION. (n.d.). Pharmacopoeia.cn. Retrieved from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Retrieved from [Link]

-

Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid. (2007). PMC. Retrieved from [Link]

-

Chiral High Performance Liquid Chromatography: Review. (2020). IJPPR. Retrieved from [Link]

-

Solid- and solution-phase synthesis of vancomycin and vancomycin analogues with activity against vancomycin-resistant bacteria. (2001). PubMed. Retrieved from [Link]

-

Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. (2004). Wiley Online Library. Retrieved from [Link]

-

Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. (2008). PMC. Retrieved from [Link]

-

Initial studies on the development of a solid phase synthesis of vancomycin and analogues. (2018). Semantic Scholar. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

Synthesis and protein kinase C inhibitory activities of balanol analogs with replacement of the perhydroazepine moiety. (1997). PubMed. Retrieved from [Link]

-

Synthesis and Protein Kinase C Inhibitory Activities of Balanol Analogs with Replacement of the Perhydroazepine Moiety. (1997). ResearchGate. Retrieved from [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. (2012). PMC. Retrieved from [Link]

-

Synthesis of Simplified Vancomycin Analogues and Evaluation of Their Antibacterial Properties. (2025). Letters in Applied NanoBioScience. Retrieved from [Link]

- Process for preparing racemic 4-hydroxyphenylglycine. (1980). Google Patents.

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. Retrieved from [Link]

-

A Photocleavage Approach for the Fmoc-based Solid-phase Peptide Synthesis of Vancomycin Aglycone Peptide Scaffold. (2024). Princeton Dataspace. Retrieved from [Link]

-

N-carbamoyl-2-(p-hydroxyphenyl)glycine From Leaves of Broad Bean (Vicia Faba L.). (1971). PubMed. Retrieved from [Link]

-

Variable temperature NMR characterization of a-glycine. (2008). Elsevier. Retrieved from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Retrieved from [Link]

-

N-Cbz-R-4-Hydroxyphenylglycine. (n.d.). Tongsheng Amino Acid. Retrieved from [Link]

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023). Organic Syntheses. Retrieved from [Link]

- Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity. (1995). Google Patents.

-

Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. (2017). PMC. Retrieved from [Link]

Sources

- 1. High Quality N-Cbz-R-4-Hydroxyphenylglycine CAS:26787-75-7 manufacturer Manufacturer and Supplier | Tongsheng Amino Acid [sctsgroup.com]

- 2. 201321000 [thermofisher.com]

- 3. N-(4-HYDROXYPHENYL)GLYCINE | 122-87-2 [chemicalbook.com]

- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

- 9. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google Patents [patents.google.com]

- 10. N-carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean (Vicia faba L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. Solid- and solution-phase synthesis of vancomycin and vancomycin analogues with activity against vancomycin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. nanobioletters.com [nanobioletters.com]

- 20. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 21. Synthesis and protein kinase C inhibitory activities of balanol analogs with replacement of the perhydroazepine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Biosynthesis of 4-Hydroxyphenylglycine in Microorganisms: A Technical Guide to Pathway Mechanics and Engineering

The Strategic Value of 4-Hydroxyphenylglycine (4-HPG)

4-Hydroxyphenylglycine (4-HPG) is a non-proteinogenic aromatic amino acid that serves as a critical structural building block for numerous bioactive natural products, most notably the vancomycin and complestatin groups of glycopeptide antibiotics[1][2]. In these macrocyclic peptides, 4-HPG provides the essential aromatic scaffolds required for cross-linking, which ultimately dictates the rigid 3D conformation necessary for binding to bacterial lipid II and inhibiting cell wall synthesis[3].

Understanding the biosynthesis of 4-HPG in actinomycetes (such as Amycolatopsis orientalis and Streptomyces lavendulae) is not merely an academic exercise; it is the foundation for rational pathway engineering. By dissecting the enzymatic causality of this pathway, drug development professionals can engineer microbial cell factories to overproduce 4-HPG, facilitating the mutasynthesis of next-generation antibiotics or the industrial-scale synthesis of chiral fine chemicals[3][4].

Core Enzymatic Cascade: Mechanistic Causality

The bacterial biosynthesis of 4-HPG is a highly coordinated, four-step enzymatic cascade that diverts carbon flux from the primary shikimic acid pathway into secondary metabolism[1].

-

Prephenate Dehydrogenase (Pdh): The pathway initiates with the NAD+-dependent oxidative decarboxylation of prephenate to yield 4-hydroxyphenylpyruvate (4-HPP)[1]. This step serves as the metabolic branch point from primary aromatic amino acid biosynthesis.

-

4-Hydroxymandelate Synthase (HmaS): HmaS is a non-heme, iron-dependent dioxygenase that catalyzes the conversion of 4-HPP to L-4-hydroxymandelate (4-HMA)[1][5]. Mechanistically, this enzyme utilizes molecular oxygen to drive the decarboxylation and hydroxylation of the substrate.

-

4-Hydroxymandelate Oxidase (Hmo): 4-HMA is subsequently oxidized to 4-hydroxybenzoylformate (4-HBF) by Hmo, an FMN-dependent oxidase[1]. This reaction generates hydrogen peroxide as a byproduct.

-

4-Hydroxyphenylglycine Transaminase (HpgT): The final step is catalyzed by HpgT, a pyridoxal phosphate (PLP)-dependent aminotransferase[1][2]. HpgT transfers an amino group from a donor molecule to 4-HBF, stereospecifically generating L-4-HPG[2].

The Tyrosine Recycling Loop

A fascinating evolutionary feature of this pathway is its self-sustaining thermodynamic design. While HpgT exhibits substrate promiscuity, its preferred physiological amino donor is L-tyrosine[2][5]. When L-tyrosine donates its amino group to 4-HBF, the resulting byproduct is 4-HPP. Because 4-HPP is the substrate for the second enzyme in the cascade (HmaS), this creates a stoichiometric recycling loop. This causality ensures that carbon and nitrogen fluxes are highly conserved, driving the reaction equilibrium forward without depleting the intracellular nitrogen pool.

Biosynthetic pathway of 4-HPG highlighting the L-tyrosine stoichiometric recycling loop.

Quantitative Benchmarks in Pathway Engineering

Recent advancements in synthetic biology have leveraged the HmaS-Hmo-HpgT cascade to engineer artificial pathways in Escherichia coli and Corynebacterium glutamicum. By swapping the stereospecificity of the transaminase (e.g., using D-amino acid dehydrogenases or engineered transaminases), researchers have successfully produced D-HPG, a critical intermediate for semi-synthetic β-lactam antibiotics[4].

The table below summarizes key quantitative data from a highly optimized multi-enzyme cascade engineered for D-HPG production:

| Parameter | System / Enzyme Configuration | Value / Yield | Reference |

| Engineered D-HPG Titer | Artificial 4-enzyme cascade (in vivo fermentation) | 42.69 g/L | [4] |

| Substrate Conversion | L-Tyrosine to D-HPG (50 g/L initial substrate) | 92.5% | [4] |

| Isolated Yield | Downstream purification recovery | 71.5% | [4] |

| Enantiomeric Excess (ee) | Stereopurity of D-HPG produced | > 99% | [4] |

Self-Validating Experimental Protocols

To study or engineer this pathway, researchers must rely on robust in vitro reconstitution. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodology outlines a self-validating system for assaying the 4-HPG cascade.

Protocol: In Vitro Reconstitution of the 4-HPG Cascade

Objective: To validate the sequential conversion of 4-HPP to 4-HPG using purified recombinant HmaS, Hmo, and HpgT.

Step 1: Enzyme Preparation & Quality Control

-

Action: Express recombinant HmaS, Hmo, and HpgT in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

-

Causality & Validation: Perform SDS-PAGE to confirm >90% purity. Conduct a Bradford assay to determine precise protein concentrations. Self-Validation: If impurities are present, background transaminase activity from native E. coli enzymes will cause false positives. Ensure equimolar ratios (1 µM each) of the purified enzymes to prevent kinetic bottlenecks.

Step 2: Reaction Assembly & Cofactor Supplementation

-

Action: Prepare a 1 mL reaction mixture in 50 mM Tris-HCl buffer (pH 7.5). Add 2 mM 4-HPP (substrate) and 2 mM L-Tyrosine (amino donor).

-

Action: Supplement with essential cofactors: 0.5 mM FeSO₄, 1 mM Ascorbate, 10 µM FMN, and 50 µM PLP.

-

Causality & Validation: HmaS requires Fe²⁺. Ascorbate is strictly required as a reducing agent to prevent the ambient oxidation of catalytically active Fe²⁺ to inactive Fe³⁺. Self-Validation: Prepare two negative controls: Control A lacking L-Tyrosine (validates that HpgT requires the donor) and Control B lacking FeSO₄ (validates HmaS dependence).

Step 3: Kinetic Sampling & Quenching

-

Action: Incubate the reaction at 30°C with gentle agitation (to ensure sufficient dissolved O₂ for HmaS and Hmo)[1]. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

-

Action: Immediately quench each aliquot by adding 50 µL of ice-cold methanol.

-

Causality & Validation: Methanol instantly precipitates the proteins, halting all enzymatic activity. Without immediate quenching, the enzymes would continue to react while sitting in the autosampler queue, severely skewing the kinetic data.

Step 4: HPLC-UV / LC-MS Analytical Quantitation

-

Action: Centrifuge the quenched samples (14,000 × g, 10 min) and inject the supernatant into a reverse-phase C18 HPLC column. Monitor absorbance at 254 nm and 280 nm.

-

Causality & Validation: Self-Validation: Run synthetic standards of 4-HPP, 4-HMA, 4-HBF, and 4-HPG to generate a standard curve (R² > 0.99). Confirm peak identities orthogonally using LC-MS to match the exact mass-to-charge (m/z) ratios of the intermediates.

Self-validating experimental workflow for in vitro 4-HPG pathway reconstitution.

Conclusion

The biosynthesis of 4-hydroxyphenylglycine represents a masterclass in microbial metabolic efficiency. The interplay between the oxygen-dependent enzymes (HmaS, Hmo) and the PLP-dependent transaminase (HpgT) creates a streamlined route from primary metabolism to complex secondary metabolites[1][2]. By leveraging the stoichiometric recycling of L-tyrosine and understanding the strict cofactor dependencies of these enzymes, researchers can confidently design self-validating assays and engineer highly efficient microbial cell factories for drug development[2][4].

References

- Biosynthesis of 4-Hydroxyphenylglycine in Bacteria: A Technical Guide BenchChem

- Molecular cloning and sequence analysis of the complestatin biosynthetic gene cluster Proceedings of the N

- A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine PubMed Central (PMC) / NIH

- Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants MDPI

- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n

Sources

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 4. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Stability and Degradation Profile of N-Cbz-S-4-Hydroxyphenylglycine

Abstract

This technical guide provides a comprehensive analysis of the stability and degradation profile of N-Cbz-S-4-Hydroxyphenylglycine, a critical intermediate in pharmaceutical development. As drug development professionals and researchers, understanding the intrinsic stability of such molecules is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the key chemical liabilities of the molecule, details potential degradation pathways under various stress conditions, and presents a systematic approach to performing forced degradation studies in line with international regulatory guidelines. Furthermore, it provides detailed protocols for developing and validating a stability-indicating analytical method, a cornerstone of a robust stability program.

Introduction: Chemical and Structural Context

N-Cbz-S-4-Hydroxyphenylglycine is a protected amino acid derivative with significant utility in the synthesis of complex peptides and other pharmaceutical compounds.[1] Its structure comprises three key functional moieties, each with distinct chemical properties that influence its overall stability:

-

N-Carboxybenzyl (Cbz) Group: A widely used amine protecting group, the Cbz group is a carbamate that is generally stable under various conditions but can be susceptible to specific deprotection methods.[2]

-

(S)-4-Hydroxyphenylglycine Core: This non-proteinogenic amino acid features a phenolic hydroxyl group, which is a known site for oxidative degradation.[3]

-

Carboxylic Acid: This functional group can participate in various reactions and influences the molecule's solubility and reactivity.

A thorough understanding of the interplay between these functional groups is essential for predicting and mitigating potential degradation pathways. The carbamate functionality in the Cbz group is generally considered chemically and proteolytically stable, which is a desirable trait in drug design.[4][5][6]

Potential Degradation Pathways and Mechanisms

The chemical structure of N-Cbz-S-4-Hydroxyphenylglycine suggests several potential degradation pathways that must be investigated to establish a comprehensive stability profile. These pathways are often elucidated through forced degradation studies, which intentionally stress the molecule to accelerate its breakdown.[7][8][9][10]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[10] For N-Cbz-S-4-Hydroxyphenylglycine, two primary sites are susceptible to hydrolysis:

-

Cbz Group Cleavage: The carbamate linkage can be cleaved under strongly acidic or basic conditions, leading to the formation of (S)-4-hydroxyphenylglycine, benzyl alcohol, and carbon dioxide. While generally stable, this pathway must be assessed.[11]

-

Amide Bond Hydrolysis: Although less likely under typical conditions, the amide bond of the amino acid backbone could be hydrolyzed under extreme pH and temperature, though carbamates are generally more stable than amides.[4]

Oxidative Degradation

The phenolic hydroxyl group of the 4-hydroxyphenylglycine moiety is a primary target for oxidation. Exposure to oxidizing agents, atmospheric oxygen, or trace metal ions can initiate a cascade of reactions leading to the formation of colored impurities, such as quinones.[8] This is a critical degradation pathway to monitor as it can significantly impact the purity and appearance of the substance.

Photodegradation

Aromatic compounds and molecules with phenolic groups can absorb ultraviolet and visible light, leading to photolytic degradation.[12] The energy absorbed can induce bond cleavage or the formation of reactive species that drive further degradation. Photostability testing is a mandatory component of stability studies for new drug substances as per ICH guidelines.[13][14][15]

Thermal Degradation

Exposure to elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. For amino acid derivatives, thermal stress can lead to decarboxylation, dimerization, or other complex decomposition pathways.[16][17][18] The intrinsic thermal stability of the molecule will dictate its recommended storage and handling conditions.

Below is a diagram illustrating the potential degradation pathways.

Caption: Potential Degradation Pathways for N-Cbz-S-4-Hydroxyphenylglycine.

A Systematic Approach to Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's stability.[8] These studies are essential for developing and validating stability-indicating analytical methods. The International Council for Harmonisation (ICH) provides guidelines for stability testing, including Q1A(R2) for stability testing of new drug substances and products and Q1B for photostability testing.[19][20][21][22]

Experimental Design

A well-designed forced degradation study should expose the drug substance to a range of stress conditions to induce degradation to a target level, typically 5-20%. This allows for the detection and identification of significant degradation products without completely degrading the parent molecule.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration | Notes |

| Acidic Hydrolysis | 0.1 M HCl | Up to 72 hours at RT or elevated temp (e.g., 60°C) | Monitor for Cbz group cleavage. |

| Basic Hydrolysis | 0.1 M NaOH | Up to 72 hours at RT or elevated temp (e.g., 60°C) | Monitor for Cbz group cleavage. |

| Oxidation | 3% H₂O₂ | Up to 24 hours at RT | Protect from light. Monitor for phenolic oxidation. |

| Thermal Degradation | Dry heat (e.g., 80°C) | Up to 7 days | Solid-state degradation. |

| Photostability | ICH Q1B Option 2 | Overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt hours/m² | Use a photostability chamber. Include a dark control.[12][13] |

Step-by-Step Protocol for Forced Degradation

-

Sample Preparation: Prepare stock solutions of N-Cbz-S-4-Hydroxyphenylglycine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Application:

-

Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the acidic or basic solution. For the control, add an equal volume of purified water.

-

Oxidation: To an aliquot of the stock solution, add the oxidizing agent.

-

Thermal (Solution): Heat an aliquot of the stock solution at the desired temperature.

-

Thermal (Solid): Place a known amount of the solid drug substance in a vial and expose it to the desired temperature.

-

Photostability: Expose the solid drug substance and a solution to the light conditions specified in ICH Q1B, alongside a dark control.[23]

-

-

Time-Point Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 8, 24, 48, 72 hours).

-

Sample Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. HPLC is the most common technique for this purpose.

HPLC Method Development Strategy

The goal is to achieve adequate resolution between the parent peak and all degradation product peaks.

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate compounds with a range of polarities.

-

Detection: A PDA detector is highly recommended as it can provide spectral information for all peaks, which helps in assessing peak purity and identifying co-eluting peaks.

-

Method Optimization: Adjust the gradient slope, flow rate, and column temperature to optimize the separation.

Validation of the Stability-Indicating Method

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the workflow for developing and validating a stability-indicating HPLC method.

Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.

Identification of Degradation Products

Once the degradation products are separated by the stability-indicating method, their structures need to be elucidated. This is typically achieved using hyphenated techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight and fragmentation pattern of the degradation products, which are crucial for structural identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, degradation products can be isolated using preparative HPLC and then analyzed by NMR.

Recommendations for Storage and Handling

Based on the stability profile determined from the forced degradation and long-term stability studies, appropriate storage and handling conditions can be established. For N-Cbz-S-4-Hydroxyphenylglycine, it is anticipated that the following recommendations would be prudent:

-

Storage: Store in a well-closed container, protected from light, at controlled room temperature.

-

Handling: Avoid exposure to strong acids, bases, and oxidizing agents.

Conclusion

A comprehensive understanding of the stability and degradation profile of N-Cbz-S-4-Hydroxyphenylglycine is a non-negotiable aspect of its use in pharmaceutical research and development. By employing a systematic approach to forced degradation studies, developing a robust stability-indicating analytical method, and elucidating the structure of potential degradation products, researchers can ensure the quality and consistency of this vital intermediate. The principles and protocols outlined in this guide provide a framework for establishing a scientifically sound stability program that meets regulatory expectations and ultimately contributes to the development of safe and effective medicines.

References

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Q-Lab. Understanding ICH Photostability Testing. Q-Lab Corporation. [Link]

- Jadhav, S. B., et al. (2018). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. Research Journal of Pharmacy and Technology, 11(8), 3655-3661.

-

SlideShare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Jadrijević-Mladar Takač, M., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(1), 1-15. [Link]

-

ICH. (2010). Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 11-39. [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]

-

Wikipedia. 4-Hydroxyphenylglycine. [Link]

-

Houston, Z. H. (2014). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. UNLV Theses, Dissertations, Professional Papers, and Capstones. 2096. [Link]

-

Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

ResearchGate. Thermal degradation of amino acid salts in CO2 capture. [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

ACS Publications. De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. [Link]

-

Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PeerJ, 5, e3460. [Link]

-

ResearchGate. Proposed biosynthetic pathway for 4-hydroxyphenylglycine (6): 4HmaS, 4-hydroxymandelate synthase; 4HmO, 4-hydroxymandelate oxidase; 4HpgT, 4-hydroxyphenylglyoxylate transaminase. [Link]

-

Yonemochi, E., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics, 11(10), 543. [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

-

Kim, H., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 14(15), 2976-3001. [Link]

-

MDPI. Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. [Link]

-

ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

ResearchGate. Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

PMC. Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

-

bioRxiv. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. [Link]

-

CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

-

LinkedIn. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-

ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

ACS Publications. Probing Excited State Structural Control and Intramolecular Charge Transfer in Aminoboranes by Ultrafast Transient Absorption and Time-Resolved Infrared Spectroscopy. [Link]

-

PMC. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. pharmtech.com [pharmtech.com]

- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 12. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. researchgate.net [researchgate.net]

- 17. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. ICH Official web site : ICH [ich.org]

- 20. One moment, please... [ijset.in]

- 21. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 22. database.ich.org [database.ich.org]